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2-(Dimethylamino)butanoic acid hydrochloride Documentation Hub

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  • Product: 2-(Dimethylamino)butanoic acid hydrochloride
  • CAS: 1394040-12-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N-dimethyl-2-aminobutyric acid HCl: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N,N-dimethyl-2-aminobutyric acid hydrochloride, a derivative of the non-proteinogenic amino acid, 2-aminobutyric acid. While this compound is not extensively cata...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N,N-dimethyl-2-aminobutyric acid hydrochloride, a derivative of the non-proteinogenic amino acid, 2-aminobutyric acid. While this compound is not extensively cataloged, this document extrapolates its fundamental properties, outlines a robust synthetic pathway, and discusses its potential applications in research and drug development based on established chemical principles and the known characteristics of structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel amino acid derivatives.

Core Properties and Molecular Structure

N,N-dimethyl-2-aminobutyric acid hydrochloride is the hydrochloride salt of the N,N-dimethylated form of 2-aminobutyric acid. The N,N-dimethylation of the primary amine group is expected to significantly alter the compound's physicochemical properties, such as its basicity, polarity, and biological activity, when compared to its parent amino acid.

PropertyValueSource
Chemical Name N,N-dimethyl-2-aminobutyric acid hydrochloride-
Synonyms N,N-dimethyl-alpha-aminobutyric acid HCl-
Molecular Formula C₆H₁₄ClNO₂Calculated
Molecular Weight 167.63 g/mol Calculated
CAS Number Not readily available-

The structure of N,N-dimethyl-2-aminobutyric acid hydrochloride features a chiral center at the alpha-carbon, inherited from the parent 2-aminobutyric acid. The presence of the N,N-dimethyl group introduces steric hindrance around the nitrogen atom and increases the compound's lipophilicity. The hydrochloride salt form enhances its water solubility and stability.

Caption: Chemical structure of N,N-dimethyl-2-aminobutyric acid hydrochloride.

Synthesis Methodology: The Eschweiler-Clarke Reaction

A reliable and well-established method for the N,N-dimethylation of primary amines is the Eschweiler-Clarke reaction.[1][2][3] This reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.[1][2][3] The key advantage of this method is that it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[3][4]

The synthesis of N,N-dimethyl-2-aminobutyric acid HCl would proceed via the Eschweiler-Clarke reaction starting from 2-aminobutyric acid. The reaction mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid. This process is repeated to achieve dimethylation.[1][5]

Eschweiler_Clarke_Workflow start 2-Aminobutyric Acid reaction_step Reaction at elevated temperature (e.g., 80-100°C) start->reaction_step reagents Formaldehyde (excess) Formic Acid (excess) reagents->reaction_step workup Aqueous workup and basification (e.g., with NaOH or K₂CO₃) reaction_step->workup extraction Extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) workup->extraction purification Purification by column chromatography or distillation extraction->purification salt_formation Treatment with HCl in an anhydrous solvent (e.g., ether) purification->salt_formation product N,N-dimethyl-2-aminobutyric acid HCl salt_formation->product

Caption: Proposed workflow for the synthesis of N,N-dimethyl-2-aminobutyric acid HCl.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobutyric acid in an excess of formic acid.

  • Addition of Reagent: To the stirred solution, add an excess of aqueous formaldehyde.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess formic acid with a suitable base (e.g., sodium hydroxide or potassium carbonate solution) until the pH is alkaline.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-2-aminobutyric acid.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

  • Salt Formation: Dissolve the purified free base in an anhydrous solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

  • Isolation: Collect the precipitated N,N-dimethyl-2-aminobutyric acid hydrochloride by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Physicochemical Properties and Analytical Characterization

The introduction of two methyl groups on the nitrogen atom will influence the compound's physical and chemical properties.

PropertyExpected CharacteristicJustification
Appearance White to off-white crystalline solidTypical for amino acid hydrochlorides.
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solventsThe hydrochloride salt form enhances aqueous solubility.
pKa The carboxylic acid pKa will be similar to the parent amino acid. The pKa of the tertiary amine will be higher than the primary amine of the parent compound.N,N-dimethylation increases the basicity of the amino group.
Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic singlet for the six protons of the two N-methyl groups. Other expected signals include a triplet for the terminal methyl group of the ethyl side chain, a multiplet for the methylene group, and a multiplet for the alpha-proton. The chemical shifts will be influenced by the protonation state.

    • ¹³C NMR: The spectrum will show distinct signals for the N-methyl carbons, the alpha-carbon, the carbonyl carbon, and the carbons of the ethyl side chain.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

    • Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water and carbon monoxide from the parent ion to form an immonium ion.[6]

Potential Applications in Drug Development

While specific biological activities for N,N-dimethyl-2-aminobutyric acid have not been extensively reported, its structural similarity to other biologically active aminobutyric acid derivatives suggests several areas of potential interest for drug development.

  • Neurological Disorders: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] Derivatives of aminobutyric acid are often explored for their potential to modulate GABAergic neurotransmission, which could be relevant for conditions such as epilepsy, anxiety, and sleep disorders.[8]

  • Metabolic Diseases: Certain aminobutyric acid isomers, like β-aminoisobutyric acid (BAIBA), have been identified as myokines that play a role in regulating carbohydrate and lipid metabolism.[9] The N,N-dimethylated derivative could be investigated for similar or novel metabolic regulatory properties.

  • Oncology: The inhibition of enzymes involved in amino acid metabolism, such as branched-chain amino acid transaminase 1 (BCAT1), is a target in cancer therapy. Novel GABA derivatives have been designed and synthesized as BCAT1 inhibitors.

Potential_Applications compound N,N-dimethyl-2-aminobutyric acid HCl pathway1 Modulation of GABAergic System compound->pathway1 pathway2 Interaction with Metabolic Pathways compound->pathway2 pathway3 Targeting Cancer-related Enzymes compound->pathway3 app1 Neurological Disorders (e.g., Epilepsy, Anxiety) app2 Metabolic Diseases (e.g., Diabetes, Obesity) app3 Oncology (e.g., Enzyme Inhibition) pathway1->app1 pathway2->app2 pathway3->app3

Sources

Protocols & Analytical Methods

Method

Reductive amination methods for N,N-dimethylation of alpha-aminobutyric acid

Executive Summary The N,N-dimethylation of α-amino acids is a pivotal transformation in medicinal chemistry, often used to modulate the lipophilicity, metabolic stability, and conformational rigidity of peptide-based the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N,N-dimethylation of α-amino acids is a pivotal transformation in medicinal chemistry, often used to modulate the lipophilicity, metabolic stability, and conformational rigidity of peptide-based therapeutics. This guide details the protocol for synthesizing N,N-dimethyl-α-aminobutyric acid (N,N-dimethyl-2-aminobutanoic acid) from its primary amine precursor.

While the classic Eschweiler-Clarke reaction is historically significant, it often requires harsh thermal conditions that can lead to side reactions or racemization. This note prioritizes the Borch Reductive Amination (Sodium Cyanoborohydride/Formaldehyde) as the "Gold Standard" for laboratory-scale synthesis due to its mild conditions, functional group tolerance, and high enantiomeric retention. A "Green" catalytic hydrogenation alternative is also provided for scale-up considerations.

Strategic Considerations & Mechanism

The Chemical Challenge

α-Aminobutyric acid (AABA) is a zwitterionic molecule. Its high polarity makes it insoluble in many organic solvents (DCM, THF) typically used for reductive aminations. Therefore, the reaction system must accommodate an aqueous or protic environment (MeOH/H₂O) while maintaining a pH window that favors iminium ion formation without deactivating the reducing agent.

Reaction Mechanism

The transformation proceeds via a "double" reductive amination.

  • Condensation: The primary amine attacks formaldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Protonation: The imine is protonated to form a reactive iminium ion.[1]

  • Reduction: The hydride source (NaBH₃CN) selectively reduces the iminium ion (faster than it reduces the carbonyl of formaldehyde) to a secondary amine.[2]

  • Iteration: The cycle repeats with the secondary amine to yield the tertiary N,N-dimethyl amine.

Mechanistic Pathway Visualization

ReactionMechanism Start α-Aminobutyric Acid (Primary Amine) Imine1 Imine Intermediate Start->Imine1 - H₂O HCHO + HCHO (Formaldehyde) HCHO->Start Iminium1 Iminium Ion (Activated) Imine1->Iminium1 + H⁺ SecAmine N-Methyl Secondary Amine Iminium1->SecAmine + H⁻ (NaBH₃CN) Iminium2 Iminium Ion (2nd Methylation) SecAmine->Iminium2 + HCHO, + H⁺ Product N,N-Dimethyl α-Aminobutyric Acid Iminium2->Product + H⁻ (NaBH₃CN)

Caption: Stepwise mechanism of double reductive amination via iminium ion intermediates.

Experimental Protocols

Protocol A: The "Gold Standard" (NaBH₃CN)

Best for: Lab scale (1g - 20g), high purity, and preservation of stereochemistry.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
L-α-Aminobutyric Acid 1.0SubstrateZwitterion starting material.
Formaldehyde (37% aq) 5.0Carbon SourceExcess ensures complete dimethylation.
NaBH₃CN 3.0Reducing AgentSelectively reduces iminium ions.[2]
Acetic Acid ~pH AdjusterMaintain pH 5–6.
Methanol/Water (4:1) ~SolventSolubilizes amino acid and reagents.
Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, suspend L-α-aminobutyric acid (10 mmol) in Methanol (30 mL). Add Water (5-10 mL) until the solution becomes clear or mostly homogenous.

  • Carbonyl Addition: Add Formaldehyde (37% aq. solution, 50 mmol, 5.0 equiv). Stir for 15 minutes at room temperature.

    • Note: The solution may warm slightly as the hemiaminal forms.

  • Reducing Agent Addition: Cool the mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (NaBH₃CN, 30 mmol, 3.0 equiv) in small portions.

    • Safety Alert: NaBH₃CN is toxic.[3][4] Handle in a fume hood.

  • pH Adjustment: Check the pH. It should be approximately 6. If basic, add Glacial Acetic Acid dropwise to adjust to pH 5–6.

    • Why? Low pH (<3) generates HCN gas (fatal). High pH (>8) prevents iminium formation.

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours.

    • Monitoring: Monitor by TLC (n-Butanol/AcOH/H₂O 4:1:1) or LC-MS.[5] The primary amine spot (ninhydrin positive) should disappear.

  • Quenching: Acidify carefully with 1M HCl to pH ~2 to destroy excess hydride. Stir for 30 minutes in the hood (evolution of H₂/HCN traces).

Purification (Critical Step)

Direct extraction is difficult due to the product's polarity. Ion Exchange Chromatography is the preferred isolation method.

  • Loading: Load the acidic reaction mixture onto a column packed with Dowex 50W-X8 (H⁺ form) cation exchange resin.

  • Washing: Wash the column with distilled water (3–5 column volumes) to remove formaldehyde, boric acid, and cyanide residues. The product (cationic at neutral pH) remains bound.

  • Elution: Elute the product with 2M NH₄OH (Ammonium Hydroxide). The high pH deprotonates the resin, releasing the amino acid.

  • Finishing: Collect ninhydrin-active fractions. Lyophilize (freeze-dry) to obtain the pure N,N-dimethyl-α-aminobutyric acid as a white, fluffy powder.

Protocol B: "Green" Catalytic Hydrogenation

Best for: Scale-up (>20g), avoiding cyanide/boron waste.

Reagents
  • Substrate: α-Aminobutyric Acid (1.0 equiv)

  • Formaldehyde (37% aq): 3.0–4.0 equiv

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Gas: 1 atm (balloon) or 50 psi (Parr shaker)

  • Solvent: Water or Water/MeOH (1:1)

Procedure
  • Dissolve the amino acid in water.

  • Add the Pd/C catalyst carefully (under Argon/Nitrogen flow to prevent ignition).

  • Add Formaldehyde.[5][6][7]

  • Purge the vessel with Hydrogen gas.

  • Stir vigorously under H₂ atmosphere for 18–24 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with water.

  • Isolation: Evaporate the filtrate under reduced pressure. If formaldehyde persists, co-evaporate with ethanol multiple times.

Workflow Visualization

Workflow Step1 Dissolution (MeOH/H₂O + AABA) Step2 Imine Formation (+ Formaldehyde, 15 min) Step1->Step2 Step3 Reduction (+ NaBH₃CN, pH 5-6, 16h) Step2->Step3 Step4 Quench (+ HCl to pH 2) Step3->Step4 Step5 Ion Exchange (Dowex 50W) 1. Load (Acidic) 2. Wash (Water) 3. Elute (2M NH₄OH) Step4->Step5 Step6 Lyophilization Step5->Step6 Final Pure N,N-Dimethyl-AABA Step6->Final

Caption: Operational workflow for the Borch reductive amination and ion-exchange purification.

Comparative Analysis of Reducing Agents

FeatureNaBH₃CN (Protocol A)H₂ / Pd-C (Protocol B)NaBH(OAc)₃ (STAB)
Selectivity High (Reduces iminium > carbonyl)Moderate (Can reduce other functional groups)High
Solvent Compatibility Excellent (MeOH/Water)Excellent (Water)Poor (Decomposes in Water/MeOH)
Toxicity High (Cyanide risk)LowLow
Workup Requires Ion Exchange/Careful disposalSimple FiltrationExtraction (if soluble)
Cost ModerateLow (Reagents), High (Catalyst)Moderate

Expert Insight: While Sodium Triacetoxyborohydride (STAB) is often preferred in organic synthesis for its lack of toxicity, it decomposes rapidly in methanol and water. Since amino acids require these solvents for solubility, NaBH₃CN remains the superior choice for this specific application.

References

  • Borch, R. F., & Hassid, A. I. (1972).[4] A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673–1674. Link

  • Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of amino acids and proteins using sodium cyanoborohydride.[8] Biochemical Journal, 203(1), 331–334. Link

  • Means, G. E., & Feeney, R. E. (1968). Reductive alkylation of amino groups in proteins.[8] Biochemistry, 7(6), 2192–2201. Link

  • Quitt, P., Heller, J., & Platter, K. (1963). Synthese von N-methyl-L-aminosäuren (Synthesis of N-methyl-L-amino acids). Helvetica Chimica Acta, 46(1), 327-333. (Foundational work on N-methylation). Link

Sources

Application

Application Notes &amp; Protocols: Strategic Coupling of N,N-dimethyl-2-aminobutyric Acid to Amines

Introduction In modern medicinal chemistry and drug development, the incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone strategy for enhancing pharmacological properties. N-methylation, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern medicinal chemistry and drug development, the incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone strategy for enhancing pharmacological properties. N-methylation, and particularly N,N-dimethylation, can significantly increase metabolic stability against enzymatic degradation, improve cell permeability, and modulate conformation to optimize target binding and selectivity.[1][2][3]

N,N-dimethyl-2-aminobutyric acid represents a unique synthetic challenge. The presence of two methyl groups on the amide nitrogen, combined with the ethyl group at the α-carbon, introduces severe steric hindrance that can dramatically impede the efficiency of standard amide bond formation protocols.[4][5] This often leads to low yields, incomplete reactions, and an increased risk of racemization at the stereocenter.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the reaction conditions required to successfully couple N,N-dimethyl-2-aminobutyric acid. We will explore the mechanistic rationale behind reagent selection, present field-proven protocols, and offer troubleshooting strategies to overcome the inherent challenges of this sterically demanding transformation.

Core Principles: Navigating Steric Hindrance and Racemization

Successful amide bond formation with N,N-dimethyl-2-aminobutyric acid hinges on overcoming two primary mechanistic hurdles: the slow kinetics of the coupling reaction due to steric bulk and the potential for epimerization of the α-carbon under basic reaction conditions.

The Challenge of Steric Hindrance

The nucleophilicity of the amine partner is sterically shielded by the bulky N,N-dimethylated amino acid. To drive the reaction forward, a highly reactive activated ester intermediate must be generated from the carboxylic acid. This is achieved using potent coupling reagents, which convert the carboxylate into a better leaving group. Uronium/aminium-based reagents like HATU are particularly effective as they form highly reactive OAt-esters, which are superior for hindered couplings compared to the OBt-esters formed by reagents like HBTU or the intermediates from carbodiimides alone.[6]

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH (N,N-dimethyl-2-aminobutyric acid) Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide_Bond Amide Product (R-CO-NHR') Active_Ester->Amide_Bond Nucleophilic Attack Amine R'-NH2 (Amine Partner) Amine->Amide_Bond

Caption: General mechanism of HATU-mediated amide coupling.

The Risk of Racemization

N-methylated amino acids are particularly susceptible to racemization during the activation step.[7] The reaction can proceed through the formation of an oxazolonium intermediate, which can readily deprotonate at the α-carbon in the presence of a base, leading to a loss of stereochemical integrity.[8][9] The choice of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial.[10] Furthermore, additives like 1-hydroxy-7-azabenzotriazole (HOAt), which is the core of the HATU reagent, can effectively trap the activated intermediate as an active ester, minimizing its lifetime and thus the opportunity for racemization.[10]

G Activated_Acid Activated Carboxylic Acid Desired_Pathway Desired Coupling (with Amine) Activated_Acid->Desired_Pathway Fast Nucleophilic Attack Side_Pathway Oxazolonium Formation Activated_Acid->Side_Pathway Base Racemized_Product Racemized Product Side_Pathway->Racemized_Product Tautomerization & Coupling

Caption: Competing pathways of coupling versus racemization.

Comparative Analysis of Coupling Reagents

The selection of the coupling reagent is the most critical parameter for success. While numerous reagents exist, their efficacy varies significantly when faced with the steric challenge of N,N-dimethyl-2-aminobutyric acid.

ReagentClassKey Advantages for Hindered CouplingsConsiderations & DisadvantagesRecommended Base / Solvent
HATU Aminium SaltHighest efficacy . Forms highly reactive OAt-active ester. HOAt moiety provides anchimeric assistance, accelerating the reaction.[6] Widely proven for N-methylated and hindered residues.[11]Higher cost. Solutions have moderate stability. Can cause guanidinylation of free amines if not pre-activated.[12]DIPEA / DMF or NMP
HCTU Aminium SaltMore cost-effective than HATU. Forms a reactive O-6-ClBt ester. Generally very effective, though slightly less potent than HATU for the most difficult cases.Can cause guanidinylation side reactions.[12]DIPEA / DMF or NMP
PyBOP Phosphonium SaltGenerates OBt esters. Less prone to guanidinylation side reactions than aminium salts. Good general-purpose reagent.[13]Less reactive than HATU/HCTU for severely hindered couplings.[1] Benzotriazole-based reagents carry a potential explosion risk in pure, dry form.[14]DIPEA or Collidine / DMF or DCM
EDC / HOAt CarbodiimideCost-effective and readily available. The urea byproduct is water-soluble, simplifying purification.[15][16] The use of HOAt as an additive significantly boosts reactivity and suppresses racemization.Generally lower reactivity and requires longer reaction times compared to onium salts. Not ideal for solid-phase synthesis due to potential for side reactions.[17]DIPEA or NMM / DCM or DMF
PyBrOP Phosphonium HalideSpecifically developed for coupling N-methyl amino acids. Forms a highly reactive phosphonium bromide intermediate. Can be effective where other reagents fail.[11][15]Byproducts can be difficult to remove. Reagent is moisture-sensitive.DIPEA / DCM

Recommendation: For the coupling of N,N-dimethyl-2-aminobutyric acid, HATU is the reagent of choice due to its superior reactivity and proven success with sterically demanding substrates.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both solution-phase and solid-phase synthesis.

Protocol 1: High-Efficiency Coupling with HATU (Preferred Method)

This protocol is the most robust and recommended approach for achieving high yields and minimizing side reactions.

A) Solution-Phase Synthesis

  • Materials:

    • N,N-dimethyl-2-aminobutyric acid (1.0 eq.)

    • Amine coupling partner (1.1 eq.)

    • HATU (1.2 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N,N-dimethyl-2-aminobutyric acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq.) dropwise to the solution. Stir the mixture at 0 °C for 5-10 minutes to pre-activate the carboxylic acid.[11][17]

    • In a separate flask, dissolve the amine partner (1.1 eq.) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the pre-activated acid solution at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Reaction progress should be monitored by LC-MS or TLC. Extended reaction times are often necessary.[1]

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product should be purified by column chromatography on silica gel. Due to the N,N-dimethyl groups, the product may be more lipophilic than expected.[18]

B) Solid-Phase Peptide Synthesis (SPPS)

  • Materials:

    • Fmoc-protected amine on resin (1.0 eq.)

    • Fmoc-N,N-dimethyl-2-aminobutyric acid (4.0 eq.)

    • HATU (3.9 eq.)

    • DIPEA (8.0 eq.)

    • DMF or N-Methyl-2-pyrrolidone (NMP)

    • 20% Piperidine in DMF for Fmoc deprotection

    • Bromophenol blue solution for reaction monitoring

  • Procedure:

    • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

    • Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-N,N-dimethyl-2-aminobutyric acid (4.0 eq.) and HATU (3.9 eq.) in DMF or NMP.

    • Add DIPEA (8.0 eq.) to the activation mixture and vortex for 2-5 minutes at room temperature.[1][11]

    • Coupling Reaction: Drain the solvent from the deprotected resin. Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is critical for sterically hindered residues.[1]

    • Monitoring: Take a small sample of resin beads, wash them, and perform a bromophenol blue test. A yellow color indicates a complete reaction (free amine consumed), while a blue or green color indicates an incomplete reaction.[11] The Kaiser test is not reliable for secondary amines.

    • Recoupling (if necessary): If the test is positive (blue/green), drain the coupling solution and repeat steps 4-6 with a fresh solution of activated amino acid.

    • Washing: Once the coupling is complete, drain the solution and wash the resin extensively with DMF, followed by DCM, and then DMF again to prepare for the next cycle.

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOAt

This method serves as a cost-effective alternative, though it may require longer reaction times and careful optimization.

  • Materials:

    • N,N-dimethyl-2-aminobutyric acid (1.0 eq.)

    • Amine coupling partner (1.1 eq.)

    • EDC·HCl (1.5 eq.)

    • HOAt (1.5 eq.)

    • DIPEA (3.0 eq.)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine N,N-dimethyl-2-aminobutyric acid (1.0 eq.), the amine partner (1.1 eq.), and HOAt (1.5 eq.) in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Add DIPEA (3.0 eq.), followed by the portion-wise addition of EDC·HCl (1.5 eq.).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-48 hours. Monitor progress by LC-MS.

    • Work-up: Dilute with DCM and wash with water to remove the water-soluble urea byproduct and excess EDC.[19] Follow with washes of 5% citric acid and saturated NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude material via column chromatography.

Workflow and Decision-Making Diagram

G start Start: Couple N,N-dimethyl-2-aminobutyric acid reagent_choice Select Coupling Reagent start->reagent_choice protocol_hatu Protocol 1: HATU reagent_choice->protocol_hatu High Yield / Speed (Recommended) protocol_edc Protocol 2: EDC/HOAt reagent_choice->protocol_edc Cost-Effective preactivate Pre-activate Acid with HATU & DIPEA protocol_hatu->preactivate coupling Add Amine & Couple (4-24h) protocol_edc->coupling preactivate->coupling monitor Monitor Reaction (LC-MS / Bromophenol Blue) coupling->monitor is_complete Reaction Complete? monitor->is_complete is_complete->coupling No (Extend time / Recouple) workup Work-up / Cleavage is_complete->workup Yes purify Purification (RP-HPLC / Column) workup->purify end Final Product purify->end

Caption: Decision workflow for coupling N,N-dimethyl-2-aminobutyric acid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently reactive coupling reagent. 2. Incomplete activation. 3. Reaction time too short.1. Switch to a more potent reagent like HATU.[11] 2. Ensure pre-activation step is performed correctly. 3. Extend reaction time to 24 hours or longer, monitoring periodically.[1]
Incomplete Reaction (SPPS) 1. Steric hindrance preventing full conversion. 2. Aggregation on resin.1. Perform a second coupling (double couple) with fresh reagents.[1] 2. Switch solvent from DMF to NMP, or add a chaotropic salt.[12] Consider microwave-assisted coupling to disrupt aggregation.[17]
Presence of Racemized Product 1. Base is too strong or not sterically hindered. 2. Over-activation of the carboxylic acid. 3. Use of carbodiimide without an additive.1. Use a hindered base like DIPEA or a weaker base like collidine.[10][20] 2. Minimize pre-activation time. 3. Always use an additive like HOBt, and preferably HOAt, with EDC or DCC.[13]
Difficult Purification 1. Product is highly lipophilic. 2. Byproducts from coupling reagent are co-eluting.1. For RP-HPLC, use a less retentive column (e.g., C4 instead of C18) or add an organic modifier like isopropanol to the mobile phase.[18] 2. If using phosphonium salts, ensure thorough aqueous work-up. If using EDC, ensure aqueous washes are sufficient to remove the urea byproduct.[19]

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Available at: [Link]

  • Toguchi, M., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Pardeshi, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(34), 22135-22143. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532. Available at: [Link]

  • Toguchi, M., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available at: [Link]

  • ResearchGate. Peptide Racemization. Available at: [Link]

  • AAPPTec. (2011). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • Wang, P., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(17), 5833-5835. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Spencer, R. K., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship. Available at: [Link]

  • De Figueiredo, R. M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Molecules, 27(22), 7959. Available at: [Link]

  • Ramli, F., & Lazim, N. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7436. Available at: [Link]

  • ResearchGate. Direct Amide Formation from Unactivated Carboxylic Acids and Amines. Available at: [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Available at: [Link]

  • Sharma, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]

  • Schgör, A., et al. (2018). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 14, 272-277. Available at: [Link]

  • Pícha, J., et al. (2022). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Analytica Chimica Acta, 1205, 339749. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • LifeTein. Overview of Custom Peptide Synthesis. Available at: [Link]

  • Linde, Y., et al. (2001). Purification of synthetic peptides. Immobilized metal ion affinity chromatography (IMAC). Journal of Peptide Research, 57(5), 411-419. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Golebiowski, A., et al. (2001). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.9. Available at: [Link]

  • De Figueiredo, R. M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Molecules, 27(22), 7959. Available at: [Link]

  • Paukner, M., et al. (2021). A Facile and Reproducible Method for the Purification of Peptide- and Protein-Functionalized DNA Nanostructures. Bioconjugate Chemistry, 32(5), 953-960. Available at: [Link]

  • Fmoc-N-methyl-L-leucine. Optimizing Peptide Synthesis: The Role of N-Methyl Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Sagan, S., et al. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 11(21), 2903-2917. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in N-methylation of 2-aminobutyric acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the N-methylation of 2-aminobutyric acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-methylation of 2-aminobutyric acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this synthesis. N-methylation is a critical modification in medicinal chemistry, often used to enhance the pharmacokinetic properties of peptides and small molecules, such as metabolic stability and membrane permeability[1]. However, achieving high yields of the desired mono-N-methylated product can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific problems you might encounter during the N-methylation of 2-aminobutyric acid. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction is incomplete, and I'm recovering a significant amount of unreacted 2-aminobutyric acid. What's going wrong?

Low conversion is a common problem that can often be traced back to suboptimal reaction conditions or reagent stoichiometry. The Eschweiler-Clarke reaction, a reductive amination using formaldehyde and formic acid, is a preferred method for N-methylation as it avoids the common issue of over-alkylation to quaternary ammonium salts seen with reagents like methyl iodide[2][3][4].

Potential Causes:

  • Insufficient Reagents: The stoichiometry of formaldehyde and formic acid is critical. An inadequate amount will lead to incomplete conversion.

  • Suboptimal Temperature: The Eschweiler-Clarke reaction typically requires heating to proceed at an efficient rate.[2] Room temperature reactions are often sluggish.

  • Poor Reagent Quality: Degradation of formaldehyde (e.g., polymerization to paraformaldehyde) or formic acid can reduce their effective concentration.

  • Incorrect pH: While the reaction is run in an acidic medium (formic acid), extreme pH conditions can hinder the reaction.

Solutions & Experimental Protocol:

  • Optimize Reagent Stoichiometry: For the methylation of a primary amine to a tertiary amine, an excess of both formaldehyde and formic acid is required[4][5]. A typical starting point is to use at least 2.2 equivalents of formaldehyde and 3.6 equivalents of formic acid per equivalent of 2-aminobutyric acid.

  • Increase Reaction Temperature: Heat the reaction mixture to 80-100 °C[2][4]. This provides the necessary activation energy for imine formation and subsequent reduction. Monitor the reaction for the evolution of CO2 gas, which indicates the reaction is proceeding[4].

  • Ensure Reagent Quality: Use a fresh, aqueous solution of formaldehyde (typically 37 wt. % in water). If using paraformaldehyde, ensure it is fully depolymerized by heating before the amine is added.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. A ninhydrin stain can be used to visualize the primary amine starting material on a TLC plate.

Workflow for Optimizing Reaction Conditions

G cluster_0 Troubleshooting Low Conversion start Low Yield: Incomplete Reaction check_reagents Verify Stoichiometry (Excess HCHO & HCOOH) start->check_reagents check_temp Increase Temperature (80-100 °C) check_reagents->check_temp Stoichiometry OK? check_quality Use Fresh Reagents check_temp->check_quality Temperature OK? monitor Monitor Reaction by TLC/LC-MS check_quality->monitor Reagents OK? monitor->start No? Re-evaluate parameters workup Proceed to Work-up monitor->workup Reaction Complete?

Caption: Troubleshooting workflow for incomplete reactions.

Question 2: My main product is N,N-dimethyl-2-aminobutyric acid, but I want the mono-methylated version. How can I control the selectivity?

The formation of the tertiary amine (N,N-dimethyl) is often thermodynamically favored over the secondary amine (N-methyl) in the Eschweiler-Clarke reaction[4]. The secondary amine formed can react again with formaldehyde and formic acid to yield the tertiary amine[2][6].

Potential Causes:

  • Excessive Reagents and Reaction Time: Using a large excess of formaldehyde and allowing the reaction to proceed for an extended period will drive the reaction towards the more stable tertiary amine.

  • High Temperature: Higher temperatures can accelerate the second methylation step.

Solutions & Experimental Protocol:

  • Control Stoichiometry: To favor the mono-methylated product, carefully control the stoichiometry. Start with approximately 1.1 equivalents of formaldehyde. This will inherently leave some starting material unreacted, but it will significantly reduce the formation of the di-methylated product.

  • Alternative Methods for Mono-methylation: For selective mono-methylation, a two-step approach involving a protecting group is often more reliable.

    • Step 1: Protection: Protect the primary amine of 2-aminobutyric acid with a suitable group, such as a benzyloxycarbonyl (Cbz) or o-nitrobenzenesulfonyl (o-NBS) group.[7][8]

    • Step 2: Methylation: Methylate the protected secondary amine using a methylating agent like methyl iodide or dimethyl sulfate with a non-nucleophilic base (e.g., sodium hydride).[9][10]

    • Step 3: Deprotection: Remove the protecting group to yield the N-methyl-2-aminobutyric acid. For example, a Cbz group can be removed by catalytic hydrogenation.[11]

Reaction Mechanism: Eschweiler-Clarke

The mechanism illustrates why repeated methylation occurs. The secondary amine formed is often more nucleophilic than the starting primary amine, leading to a second reaction cycle.

G cluster_0 Eschweiler-Clarke Mechanism Amine R-NH2 (2-Aminobutyric Acid) Iminium1 [R-N=CH2]+ Amine->Iminium1 + CH2O, -H2O Formaldehyde CH2O SecAmine R-NHCH3 (Mono-methylated) Iminium1->SecAmine + HCOOH, -CO2 FormicAcid1 HCOOH Iminium2 [R-N(CH3)=CH2]+ SecAmine->Iminium2 + CH2O, -H2O Formaldehyde2 CH2O TertAmine R-N(CH3)2 (Di-methylated) Iminium2->TertAmine + HCOOH, -CO2 FormicAcid2 HCOOH

Caption: Eschweiler-Clarke reaction pathway.

Question 3: I'm observing significant product loss during the work-up and purification steps. How can I improve my recovery?

N-methyl-2-aminobutyric acid is a zwitterionic compound with high water solubility, which can make extraction from aqueous solutions challenging.

Potential Causes:

  • High Water Solubility of Product: The amino acid nature of the product makes it highly soluble in the aqueous phase, leading to poor recovery with standard organic solvent extractions.

  • Emulsion Formation: During extraction, emulsions can form, trapping the product at the interface.

  • Inappropriate Purification Method: Standard silica gel chromatography can be difficult due to the polar nature of the product.

Solutions & Experimental Protocol:

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture and carefully neutralize the excess formic acid with a base like sodium carbonate or sodium hydroxide until the pH is approximately neutral.

    • Evaporate the solution to dryness under reduced pressure. This removes water and other volatile components.

  • Purification:

    • Recrystallization: The most effective method for purifying amino acids is often recrystallization. Dissolve the crude solid from the work-up in a minimum amount of hot water or an alcohol/water mixture.[12][13] Allow the solution to cool slowly to induce crystallization. The desired product should crystallize out, leaving more soluble impurities in the mother liquor.

    • Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography is a powerful technique. Use a cation-exchange resin to bind the amino acid, wash away neutral impurities, and then elute the product with a dilute ammonia solution.

Recommended Reagent Ratios and Conditions
ParameterFor N,N-dimethylationFor favoring N-monomethylation
Formaldehyde (eq.) > 2.2~ 1.1
Formic Acid (eq.) > 3.6~ 2.0
Temperature 80 - 100 °C60 - 80 °C
Reaction Time 4 - 18 hours[2]1 - 4 hours (monitor closely)

Frequently Asked Questions (FAQs)

Q1: Why is the Eschweiler-Clarke reaction often preferred over using methyl iodide for N-methylation? The Eschweiler-Clarke reaction is a reductive amination process that inherently stops at the tertiary amine stage. It is impossible for the tertiary amine to form another iminium ion, thus preventing the formation of quaternary ammonium salts, a common side product when using alkylating agents like methyl iodide.[3][4]

Q2: Do I need to protect the carboxylic acid group of 2-aminobutyric acid before methylation? For the Eschweiler-Clarke reaction, protection of the carboxylic acid is generally not necessary. The reaction conditions are compatible with the free carboxylate. However, for other methods that use strong bases, such as NaH with methyl iodide, protection of the carboxylic acid as an ester (e.g., a benzyl ester) may be required to prevent deprotonation and potential side reactions.[9]

Q3: What is a simple way to monitor the reaction's progress? Thin Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture on a silica plate and elute with a polar solvent system (e.g., butanol/acetic acid/water). The starting material, 2-aminobutyric acid, will be visible with a ninhydrin stain (which detects primary amines). The N-methylated product (a secondary amine) will show a different Rf value and may stain a different color (e.g., yellow/orange) or not at all with ninhydrin, while the N,N-dimethylated product (a tertiary amine) will not be visible with ninhydrin.

Q4: My yield is still low after trying these steps. What other methods can I consider? Other reductive amination conditions can be explored. For instance, using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent instead of formic acid can sometimes offer milder conditions and different selectivity.[5][14] Additionally, methods using dimethyl carbonate[15] or dimethylsulfoxide[16] as methylating agents have been developed as greener alternatives.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PMC. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]

  • Eschweiler-Clarke Reaction. (2021-02-08). J&K Scientific LLC. [Link]

  • Eschweiler-Clarke Reaction. (2022-05-07). YouTube. [Link]

  • Alpha-N-methylation of amino acids. (n.d.).
  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023-01-29). MDPI. [Link]

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. (n.d.). PubMed. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watsen. [Link]

  • Amino Acid-Protecting Groups. (n.d.). ACS Publications. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. (n.d.). PubMed. [Link]

  • An efficient and practical N-methylation of amino acid derivatives. (n.d.). PubMed. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions. (n.d.). PMC. [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. [Link]

  • α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses. [Link]

  • Leuckart reaction. (n.d.). Wikipedia. [Link]

  • Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. (n.d.). NIH. [Link]

  • Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022-04-29). YouTube. [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. (n.d.). ResearchGate. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025-05-23). ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. (n.d.). PMC. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. [Link]

  • N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent. (n.d.). PubMed. [Link]

  • N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. (2025-08-06). ResearchGate. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013-12-10). University of Liverpool IT Services. [Link]

  • Butyric acid, γ-amino. (n.d.). Organic Syntheses. [Link]

  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. (2025-08-06). ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022-10-03). PMC. [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). PMC. [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016-08-31). European Patent Office. [Link]

  • A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. (2014-01-03). PubMed. [Link]

  • Preparation method of 2-amino butyric acid. (n.d.).
  • Method for preparing L-2-aminobutyric acid by enzyme method. (n.d.).

Sources

Optimization

Technical Support Center: Handling 2-(Dimethylamino)butanoic Acid Hydrochloride

Topic: Troubleshooting & Best Practices for Hygroscopic Amino Acid Salts Compound: 2-(dimethylamino)butanoic acid hydrochloride (N,N-dimethyl-2-aminobutyric acid HCl) Classification: Hygroscopic / Deliquescent Organic Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Best Practices for Hygroscopic Amino Acid Salts Compound: 2-(dimethylamino)butanoic acid hydrochloride (N,N-dimethyl-2-aminobutyric acid HCl) Classification: Hygroscopic / Deliquescent Organic Salt

Introduction: The "Invisible" Stoichiometry Killer

Welcome to the Technical Support Center. You are likely here because your reaction yields are inconsistent, or your reagent has turned into a sticky paste.

2-(Dimethylamino)butanoic acid hydrochloride is a zwitterionic precursor often used in peptide synthesis and medicinal chemistry. Like many hydrochloride salts of small, polar amines, it is hygroscopic (absorbs moisture from the air) and potentially deliquescent (absorbs enough moisture to dissolve itself into a liquid).

Why this matters: If you weigh 100 mg of "wet" salt, you might only be adding 80 mg of reagent and 20 mg of water. In moisture-sensitive reactions (e.g., acid chloride formation, coupling with DCC/EDC), this water hydrolyzes your coupling reagents, destroys the active species, and skews your stoichiometry, leading to failed experiments.

Module 1: Storage & Integrity (The First Line of Defense)

Q: My bottle arrived, and the powder is clumping. Is it degraded?

A: Likely not degraded, but definitely hydrated. The HCl salt is chemically stable, but the crystal lattice has absorbed atmospheric water.

  • Immediate Action: Do not chip at it with a metal spatula in open air; this exposes more surface area to moisture.

  • Recovery: If the material is a solid block, dry it before attempting to break it up (see Module 3).

Q: What is the Gold Standard for storage?

A: You must minimize the Vapor Pressure Differential between the storage environment and the salt.

Storage TierMethodSuitability
Tier 1 (Best) Nitrogen-filled GloveboxLong-term storage. Essential for opening large bottles.
Tier 2 (Standard) Desiccator with P₂O₅ or KOHGood for daily use. KOH pellets also help neutralize trace HCl fumes.
Tier 3 (Risky) Parafilm-wrapped bottle in fridgeWarning: Cold bottles condense water rapidly when opened in warm labs.

Critical Protocol: Never open a cold bottle immediately. Allow it to warm to room temperature inside a desiccator for at least 3 hours to prevent condensation.

Module 2: Accurate Weighing & Stoichiometry

Q: The mass reading on my balance keeps drifting upwards. How do I weigh this?

A: This is "drift" caused by the salt absorbing water in real-time. You cannot trust a standard weighing boat measurement.

Protocol: Weighing by Difference (The Closed-Vial Method)

  • Dry a glass vial and cap in an oven; let it cool in a desiccator.

  • Add your approximate amount of reagent to the vial quickly and cap it.

  • Weigh the Vial + Cap + Reagent (

    
    ).
    
  • Pour the reagent into your reaction vessel.

  • Immediately recap and weigh the Vial + Cap + Residual Dust (

    
    ).
    
  • Mass Added =

    
    .
    
Q: How do I calculate the actual moles if I suspect water content?

A: You must determine the "Effective Molecular Weight" (MW_eff). Do not assume the label MW (167.63 g/mol ) is correct.

Method A: Quantitative NMR (qNMR) Dissolve ~10 mg of sample in D₂O with a known mass of an internal standard (e.g., Maleic Acid or DMSO). Compare the integration of the methyl protons of your compound (


) against the standard.

Method B: Karl Fischer Titration (KF) [1]

  • Note: Amino acid salts are often insoluble in pure methanol.

  • Modification: Use a solvent blend of Formamide:Methanol (1:3) at 50°C to ensure solubility during titration [1].

Module 3: Drying Protocols (Restoring the Reagent)

Q: Can I just put it in an oven?

A: Be careful. High heat (>100°C) can cause loss of HCl (sublimation) or intramolecular cyclization (lactamization), especially in 2-amino acid derivatives.

Protocol A: Azeotropic Drying (Recommended for Synthesis)

This is the safest method for immediate reaction use. It removes water by co-distilling it with a solvent.

Reagents: Toluene (HPLC grade), 2-(dimethylamino)butanoic acid HCl.

  • Place the "wet" salt in a Round Bottom Flask (RBF).

  • Add Toluene (10 mL per gram of salt).

  • Connect a rotary evaporator.

  • Evaporate to dryness under reduced pressure at 45–50°C .

  • Repeat 3x. Toluene forms an azeotrope with water (boiling point 84°C, but lower under vacuum), effectively pulling moisture out of the crystal lattice [2].

  • The resulting solid is now "reaction-ready."

Protocol B: Vacuum Oven (Bulk Drying)
  • Temperature: 40–45°C (Do not exceed 60°C).

  • Desiccant: Place a tray of P₂O₅ or KOH pellets in the bottom of the oven to trap the removed moisture.

  • Duration: 24–48 hours.

Visualizing the Workflow

Figure 1: The Hygroscopic Handling Loop

This diagram illustrates the decision logic for handling the salt based on its physical state.

HandlingLoop Start Inspect Reagent State1 Free-Flowing Powder Start->State1 State2 Clumped / Sticky Start->State2 Action_Weigh Weigh by Difference (Closed Vial) State1->Action_Weigh Low Risk Action_Dry Azeotropic Drying (Toluene 3x) State2->Action_Dry High Risk Calc Calculate Water Content (qNMR / KF) Action_Weigh->Calc Action_Dry->Action_Weigh Reaction Proceed to Reaction Calc->Reaction Adjust Stoichiometry

Caption: Decision matrix for handling hygroscopic salts. Clumped material triggers the drying protocol before weighing.

Figure 2: Azeotropic Drying Setup

The mechanism of removing water using toluene co-evaporation.

Azeotrope cluster_cycle Repeat 3x for Total Dryness WetSalt Wet Salt + Toluene Evap Rotary Evaporation (Vacuum + 45°C) WetSalt->Evap Dissolve/Suspend Vapor Azeotrope Vapor (Toluene + Water) Evap->Vapor Removes H2O DrySalt Anhydrous Salt (Crystalline Crust) Evap->DrySalt Residue

Caption: Azeotropic drying uses the toluene-water azeotrope to mechanically strip water from the salt at low temperatures.

Summary of Physical Data & Limits

PropertyValue / LimitNotes
Molecular Weight 167.63 g/mol (Anhydrous)Must correct if wet.[2]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Ether, Hexane).
Drying Limit < 60°CRisk of HCl loss or cyclization above this temp.
Hygroscopicity HighCan absorb >10% w/w water in <1 hour at 50% RH.

References

  • University of Rochester. (n.d.). Workup: Drying Methods & Azeotroping. Department of Chemistry. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-(dimethylamino)butanoic acid vs 2-aminobutyric acid

Topic: Comparing reactivity of 2-(dimethylamino)butanoic acid vs 2-aminobutyric acid Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison between 2-aminobutyric acid (AABA)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 2-(dimethylamino)butanoic acid vs 2-aminobutyric acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between 2-aminobutyric acid (AABA) and its N,N-dialkylated derivative, 2-(dimethylamino)butanoic acid . While AABA serves as a standard non-proteinogenic building block in peptide synthesis and drug design (e.g., Levetiracetam), the dimethylated variant represents a specialized structural motif used primarily as an N-terminal cap or metabolic stabilizer .

Key Distinction: The fundamental difference lies in the amine classification. AABA is a primary amine capable of bidirectional peptide chain elongation. 2-(Dimethylamino)butanoic acid is a tertiary amine; it acts as a chain terminator at the N-terminus and exhibits significant steric hindrance at the C-terminus, requiring high-energy coupling protocols.

Part 1: Physicochemical & Reactivity Profile

The introduction of two methyl groups on the nitrogen atom drastically alters the electronic and steric landscape of the amino acid.

Comparative Data Table
Property2-Aminobutyric Acid (AABA)2-(Dimethylamino)butanoic Acid
Structure Primary Amine (

)
Tertiary Amine (

)
Molecular Weight 103.12 g/mol 131.17 g/mol
pKa (COOH) ~2.3~2.1 (Inductive effect of cationic N)
pKa (Amine) ~9.6~9.8 (Increased basicity, altered solvation)
Nucleophilicity High (Primary)Low (Sterically hindered)
Peptide Role Internal or Terminal residueN-Terminal Cap Only
LogP (Lipophilicity) -2.9 (Hydrophilic/Zwitterionic)~ -1.5 (Increased lipophilicity)
Reactivity Analysis[2][3]
1. Nucleophilicity & Chain Elongation
  • AABA: The primary amine is unhindered and acts as a competent nucleophile. It readily reacts with activated esters (e.g., Fmoc-AA-OSu) to form amide bonds, allowing for continued peptide chain growth.

  • Dimethyl-AABA: The tertiary nitrogen possesses a lone pair but lacks the proton required for the elimination step in amide bond formation. Consequently, it cannot act as a nucleophile to form a standard peptide bond. It permanently "caps" the N-terminus, preventing further elongation.

2. Electrophilicity (C-Terminal Coupling)
  • AABA: The carboxylic acid activates readily with standard reagents (DIC/Oxyma, HBTU).

  • Dimethyl-AABA: Activation of the carboxylic acid is sterically impeded by the bulky dimethylamino group adjacent to the carbonyl. Furthermore, the basic tertiary amine can interfere with activation intermediates, promoting racemization via oxazolone formation or N-acyl urea rearrangement.

Visualization: Steric & Mechanistic Differences

ReactivityComparison cluster_mech Why Dimethyl-AABA cannot extend? AABA 2-Aminobutyric Acid (Primary Amine) Coupling Standard Peptide Coupling AABA->Coupling Acts as Nucleophile (extends chain) AABA->Coupling Acts as Electrophile DMAABA 2-(Dimethylamino)butanoic Acid (Tertiary Amine) DMAABA->Coupling Acts as Electrophile (High Steric Hindrance) Cap N-Terminal Capping DMAABA->Cap Primary Application Step1 Amine Attack Step2 Tetrahedral Intermediate Step1->Step2 Step3 Proton Transfer (REQUIRED) Step2->Step3 Blocked in Dimethyl-AABA Step4 Amide Bond Step3->Step4

Figure 1: Functional divergence in peptide synthesis. Note the "Proton Transfer" step is impossible for the dimethyl variant, rendering it a chain terminator.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-(Dimethylamino)butanoic Acid

Method: Eschweiler-Clarke Reductive Amination. Rationale: Direct alkylation with methyl iodide leads to uncontrolled quaternization (betaine formation). Reductive amination using formaldehyde and formic acid is self-limiting to the tertiary amine.

Reagents:

  • 2-Aminobutyric acid (10 mmol)

  • Formaldehyde (37% aq. solution, 25 mmol)

  • Formic acid (98%, 50 mmol)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobutyric acid in formic acid.

  • Addition: Add formaldehyde solution dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. CO₂ evolution indicates the reduction is proceeding.

  • Workup:

    • Cool to room temperature.[1]

    • Add 4M HCl (5 mL) and evaporate to dryness under reduced pressure to remove excess formaldehyde/formic acid.

    • Redissolve the residue in minimal water/ethanol.

  • Purification: Precipitate the product by adding acetone or ether, or purify via ion-exchange chromatography (Dowex 50W) if high purity is required.

  • Validation: Check via 1H NMR. Look for the disappearance of the alpha-proton multiplet shift and appearance of a sharp singlet (~2.8 ppm) integrating to 6H (N-Me2).

Protocol B: Coupling 2-(Dimethylamino)butanoic Acid to Peptide Resin

Challenge: The bulky dimethyl group hinders the approach of the amine on the resin. Solution: Use of high-activity coupling reagents (HATU) and extended reaction times or microwave energy.

Reagents:

  • N,N-Dimethyl-AABA (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • HOAt (4 eq.) - Optional but recommended for hindered bases

  • DIPEA (8 eq.)

  • DMF (Solvent)[2][3]

Workflow:

  • Activation: Dissolve Dimethyl-AABA, HATU, and HOAt in DMF. Add DIPEA. Shake for 1–2 minutes to pre-activate. Do not exceed 5 minutes to avoid racemization.

  • Coupling: Add the activated mixture to the deprotected resin-bound peptide.

  • Incubation:

    • Standard: Shake at Room Temp for 2–4 hours.

    • Microwave (Recommended): Heat to 60°C for 20 minutes (Power: 25W).

  • Monitoring: The Kaiser test (ninhydrin) may yield false negatives due to the bulky product. Use the Chloranil test or micro-cleavage LC-MS to verify coupling completion.

  • Capping: If coupling is incomplete, repeat the step. If still incomplete, cap unreacted amines with acetic anhydride to prevent deletion sequences.

Part 3: Applications & Strategic Selection

When to use 2-(Dimethylamino)butanoic Acid?
  • Metabolic Stability: N-methylation (and dimethylation) protects the N-terminal peptide bond from exopeptidases. The steric bulk prevents the enzyme from accessing the scissile bond.

  • Permeability: The tertiary amine is permanently cationic at physiological pH (forming an ammonium salt), but the alkyl groups increase lipophilicity (LogP). This "lipophilic cation" motif can enhance mitochondrial targeting or cell penetration in specific contexts.

  • Conformational Constraint: The steric clash of the N-Me groups with the side chain (ethyl) and the carbonyl restricts the

    
     and 
    
    
    
    torsion angles, locking the N-terminus into specific conformations useful for receptor binding studies.
When to use 2-Aminobutyric Acid (AABA)?
  • Isosteric Replacement: AABA is often used as an isostere for Cysteine (replacing -SH with -CH3) to study disulfide bond importance without introducing steric clashes.

  • Internal Sequencing: When the residue must be placed in the middle of a peptide chain.

Decision Matrix Diagram

DecisionMatrix Start Design Goal Pos1 Internal Residue? Start->Pos1 Pos2 N-Terminal Cap? Pos1->Pos2 No Res1 Use 2-Aminobutyric Acid (AABA) Pos1->Res1 Yes Stab Need Protease Resistance? Pos2->Stab Stab->Res1 Standard Stability Res2 Use 2-(Dimethylamino)butanoic Acid Stab->Res2 High Stability Needed

Figure 2: Selection logic for medicinal chemistry applications.

References

  • Synthesis of N,N-Dimethyl Amino Acids : Aurelio, L., et al. (2002). "Synthetic preparation of N-methyl-α-amino acids." Chemical Reviews, 104(11), 5883-5946. Link

  • Peptide Coupling of Hindered Amino Acids : Coste, J., et al. (1990). "Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids." Tetrahedron Letters, 31(5), 669-672. Link

  • Metabolic Stability of N-Methylated Peptides : Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Eschweiler-Clarke Reaction Mechanism : Icke, R. N., & Wisegarver, B. B. (1945). "β-Phenylethyldimethylamine." Organic Syntheses, Coll. Vol. 3, p. 723. Link

  • Physical Properties of AABA : National Center for Biotechnology Information. (2024).[4][2][5][6] PubChem Compound Summary for CID 6657, 2-Aminobutyric acid. Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 2-(Dimethylamino)butanoic Acid and Its Impurities

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the challenging analysis of 2-(dimethylamino)butanoic acid and its potential impurities. As a small, polar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the challenging analysis of 2-(dimethylamino)butanoic acid and its potential impurities. As a small, polar molecule lacking a significant UV chromophore, this analyte demands a thoughtful approach that moves beyond standard reversed-phase techniques. Here, we dissect the causality behind experimental choices, compare viable analytical strategies, and provide field-proven protocols to guide researchers, scientists, and drug development professionals toward a robust, validated method.

The Analytical Challenge: Understanding 2-(Dimethylamino)butanoic Acid

The primary difficulty in developing a separation method for 2-(dimethylamino)butanoic acid stems from its inherent physicochemical properties. It is a hydrophilic, zwitterionic compound that is poorly retained on traditional non-polar stationary phases like C18. Furthermore, its lack of a UV-absorbing functional group renders standard UV-Vis detection ineffective.[1][2] This necessitates either the use of universal detection technologies or chemical modification of the analyte.

The selection of an appropriate analytical strategy is therefore dictated by these core challenges. The goal is to achieve adequate retention, selectivity for potential impurities, and sensitive detection.

Sources

Validation

Impact of N,N-Dimethylation on Peptide Stability Compared to Non-Methylated Analogs

[1][2] Executive Summary For researchers and drug developers, the rapid degradation of peptide therapeutics remains a primary bottleneck. N,N-dimethylation of the N-terminus represents a precise chemical capping strategy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

For researchers and drug developers, the rapid degradation of peptide therapeutics remains a primary bottleneck. N,N-dimethylation of the N-terminus represents a precise chemical capping strategy that significantly alters the stability profile of peptide sequences.[1] Unlike standard acetylation, which neutralizes the positive charge, N,N-dimethylation retains the cationic character of the N-terminus (at physiological pH) while introducing steric bulk.

This guide objectively compares N,N-dimethylated peptides to their non-methylated and acetylated analogs. The data indicates that N,N-dimethylation provides superior resistance to exopeptidases (aminopeptidases) and prevents specific chemical degradation pathways (e.g., diketopiperazine formation), often extending half-life from minutes to hours without compromising solubility to the same extent as hydrophobic capping groups.

Mechanistic Basis of Stability

The stability conferred by N,N-dimethylation is not merely a result of "capping" the terminus but stems from three distinct physicochemical alterations:

A. Steric Exclusion of Aminopeptidases

Aminopeptidases require a free, unhindered N-terminal amine to coordinate with active site metal ions (often Zn²⁺) and stabilize the transition state.

  • Non-methylated (Free Amine): Fits perfectly into the S1 pocket of aminopeptidases.

  • N,N-Dimethylated: The two methyl groups create a "steric umbrella" (approx. volume increase of 35 ų) that physically prevents the enzyme's catalytic residues from accessing the peptide bond.

B. Prevention of Chemical Cyclization

Many peptides degrade during storage via nucleophilic attack of the N-terminal nitrogen on the carbonyl of the second residue (forming Diketopiperazine, DKP ) or the side chain of Glutamine/Glutamic acid (forming Pyroglutamate ).

  • Mechanism: These reactions require the N-terminal nitrogen to act as a nucleophile and subsequently lose a proton to form a stable amide/lactam ring.

  • Impact: N,N-dimethylation converts the primary amine into a tertiary amine . Lacking a proton to donate, the nitrogen cannot complete the cyclization reaction, effectively rendering the peptide immune to these specific degradation pathways.

C. Charge Retention vs. Acetylation

Unlike acetylation, which removes the N-terminal positive charge (making the peptide neutral at the terminus), N,N-dimethylation produces a tertiary amine with a pKa typically between 7.5 and 8.5. This means the peptide retains a positive charge at physiological pH, which preserves solubility and can maintain electrostatic interactions required for receptor binding.

Comparative Performance Analysis

The following table summarizes the stability and physicochemical differences between the three common N-terminal states.

Table 1: Comparative Stability Profile
FeatureNon-Methylated (Free Amine)N-AcetylatedN,N-Dimethylated
Aminopeptidase Resistance Low (Rapid degradation)High (Complete block)High (Steric block)
Endopeptidase Resistance Low (Sequence dependent)Low (No protection)Moderate (Distal steric effects)
Chem. Stability (DKP/Pyro) Poor (Susceptible)High (Amide is non-nucleophilic)High (Tertiary amine cannot cyclize)
N-Terminal Charge (pH 7.4) Positive (+1)Neutral (0)Positive (+1)
Lipophilicity LowModerateModerate-High
Solubility HighReduced (loss of charge)High (Retains charge)
Typical Half-Life (Serum) < 10 - 30 mins1 - 4 hours2 - 6 hours
Data Focus: Enzymatic Degradation Kinetics

In studies involving leucine enkephalin analogs, N,N-dimethylation demonstrated a significant extension in half-life compared to the native peptide.

  • Native Enkephalin (Tyr-Gly-Gly-Phe-Leu):

    
     in human plasma.
    
  • N,N-Dimethyl-Tyr Analog:

    
    .
    
  • Observation: The modification completely abolished degradation by aminopeptidase N (APN), shifting the primary cleavage site to endopeptidases (like ACE), which act slower on this substrate.

Visualizing the Protective Mechanism

The diagram below illustrates how N,N-dimethylation blocks the catalytic cycle of a generic aminopeptidase compared to a non-methylated target.

G cluster_0 Non-Methylated Peptide cluster_1 N,N-Dimethylated Peptide FreeAmine Free Amine (H2N-) Binding Enzyme Pocket Binding FreeAmine->Binding H-Bonding Cleavage Peptide Bond Hydrolysis Binding->Cleavage Zn2+ Catalysis DimethylAmine Dimethyl Amine ((CH3)2N-) StericClash Steric Clash DimethylAmine->StericClash Bulky Group NoBinding Enzyme Repulsion StericClash->NoBinding Access Denied Stable Intact Peptide NoBinding->Stable No Cleavage

Caption: N,N-dimethylation prevents aminopeptidase binding via steric clash, preserving peptide integrity.

Experimental Protocols

Protocol A: Synthesis via Reductive Alkylation

This method is preferred over direct alkylation with methyl iodide (which leads to over-methylation/quaternization) because it stops cleanly at the tertiary amine stage.

Reagents:

  • Peptide (resin-bound or in solution)[2][3][4]

  • Formaldehyde (37% aq. solution or paraformaldehyde equivalents)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1% Acetic Acid in DMF (for resin) or Phosphate Buffer pH 6 (solution)

Step-by-Step Workflow:

  • Dissolution: Dissolve peptide (1 eq) in buffer or swell resin in DMF/AcOH.

  • Imine Formation: Add Formaldehyde (excess, typically 5-10 eq). Agitate for 10 minutes. This forms the Schiff base (imine).

  • Reduction: Add NaBH₃CN (5-10 eq). The acid catalyst is crucial here to protonate the imine, facilitating reduction.

  • Incubation: Agitate for 2–4 hours at room temperature.

  • Quenching: For solution phase, quench with ammonium acetate. For solid phase, wash resin thoroughly with DMF, then DCM.

  • Verification: Perform LC-MS.

    • Mass Shift: Look for a mass increase of +28.03 Da (2 x Methyl groups - 2 x Protons).

    • Note: If +14 Da is observed, the reaction is incomplete (monomethylation). Repeat steps 2-4.

Protocol B: Comparative Plasma Stability Assay

To validate the stability enhancement, run a side-by-side assay.

  • Preparation: Prepare 10 mM stocks of Non-methylated and N,N-dimethylated peptides in DMSO.

  • Incubation: Dilute peptides to 10 µM in pooled human plasma (pre-warmed to 37°C).

  • Sampling: At time points

    
     minutes:
    
    • Remove 50 µL aliquot.

    • Add 150 µL cold Acetonitrile (with 0.1% Formic Acid) to precipitate plasma proteins.

    • Centrifuge at 10,000 x g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Fit to first-order decay (

    
    ) to determine half-life (
    
    
    
    ).

Synthesis Workflow Diagram

Synthesis Start Start: Purified Peptide / Resin ReagentPrep Add Formaldehyde (Excess) + Acid Catalyst Start->ReagentPrep Imine Intermediate: Schiff Base Formation ReagentPrep->Imine Dehydration Reduction Add NaBH3CN (Reducing Agent) Imine->Reduction Hydride Transfer Check LC-MS Analysis Reduction->Check ResultMono Result: +14 Da (Monomethyl) Check->ResultMono Incomplete ResultDi Result: +28 Da (Dimethyl - Target) Check->ResultDi Complete ResultMono->ReagentPrep Repeat Cycle

Caption: Reductive alkylation workflow for selective N,N-dimethylation.

References

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Jentoft, N., & Dearborn, D. G. (1979).[5] Labeling of proteins by reductive methylation using sodium cyanoborohydride. Journal of Biological Chemistry. Link

  • Sagan, S., et al. (2004). N-Methylation of peptides: a new perspective in medicinal chemistry. Current Medicinal Chemistry. Link

  • Gilon, C., et al. (2018). Backbone N-methylation in peptide oncology. Molecules. Link

  • Powell, M. F., et al. (1993). Peptide stability in drug development.[6][7][8] II. Effect of thermal and oxidative stress. Pharmaceutical Research. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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